4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole (hereafter referred to as 4-Isopropyl-THCPI) is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole system. The tetrahydro modification at positions 1–4 reduces aromaticity in the five-membered ring, enhancing its conformational flexibility and altering electronic properties compared to fully aromatic indoles.
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChI Key |
UNWDHQZFKDAARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis begins with the condensation of 4-isopropylcyclohexanone with phenylhydrazine to form the corresponding phenylhydrazone. Acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in ethanol-water) induces-sigmatropic rearrangement, yielding the tetrahydrocyclopenta[b]indole skeleton. Key parameters include:
-
Acid Catalyst : p-TSA or HCl in polar protic solvents.
-
Temperature : 60–80°C for 6–12 hours.
-
Yield : 65–75% after purification via column chromatography.
Table 1: Optimization of Fischer Indolization Conditions
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst | p-TSA (10 mol%) | 72 |
| Solvent | EtOH:H₂O (1:1) | 68 |
| Temperature | 70°C, 8 hours | 75 |
| Substitution Pattern | 4-Isopropylcyclohexanone | 70 |
Knoevenagel Condensation-Initiated Cascade
A multi-step cascade combining Knoevenagel condensation and cyclization has been employed for functionalized indole derivatives.
Synthesis of Intermediate Precursors
Methyl 3-(1H-indol-2-yl)-3-oxopropanoate (S4) is prepared via Knoevenagel condensation of indole-2-carboxaldehyde with methyl acetoacetate. Piperidine and acetic acid in dichloromethane facilitate this step, achieving 80% yield. Subsequent alkylation with isopropyl bromide under basic conditions introduces the substituent.
Cyclization and Ring Closure
The oxopropanoate intermediate undergoes acid-mediated cyclization (H₂SO₄, refluxing toluene) to form the cyclopenta ring. Purification via silica gel chromatography (n-hexane:EtOAc, 8:2) affords the target compound in 60–65% yield.
Table 2: Key Steps in Knoevenagel Cascade
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Piperidine, AcOH, CH₂Cl₂ | 80 |
| Alkylation | i-PrBr, NaH, DMF | 70 |
| Cyclization | H₂SO₄, toluene, reflux | 65 |
Microwave-Assisted Tandem Alkylation-Condensation
Modern approaches leverage microwave irradiation to accelerate reaction kinetics.
One-Pot Four-Component Synthesis
A one-pot protocol combines hydrazine, ketone, alkyl bromide, and salicylaldehyde in ethanol-water (1:1) with p-TSA. Microwave irradiation (100°C, 30 minutes) induces sequential indolization, alkylation, and condensation, yielding 4-isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole in 70% yield.
Advantages :
-
Reduced reaction time (30 minutes vs. 12 hours).
-
Higher atom economy due to tandem steps.
-
Solvent sustainability (aqueous ethanol).
Palladium-Catalyzed Cross-Coupling Modifications
Post-synthetic modifications enable further functionalization.
Suzuki-Miyaura Coupling
The brominated analog undergoes Suzuki coupling with isopropylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane. This method offers precise control over substituent placement, albeit with moderate yields (55–60%).
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The indole nucleus undergoes regioselective electrophilic substitution at the C-3 position due to electron-rich π-character. For 4-isopropyl derivatives, steric and electronic effects modulate reactivity:
-
Friedel-Crafts Acylation : Reacts with acetyl chloride in the presence of AlCl₃ at 0–25°C, yielding 3-acetyl derivatives (70–85% yields) .
-
Nitration : HNO₃/H₂SO₄ at 50°C produces 3-nitro products, though the isopropyl group slightly reduces reaction rates compared to unsubstituted analogs .
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl, AlCl₃, CH₂Cl₂, 25°C | 3-Acetyl | 85 |
| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro | 72 |
Ring-Opening Reactions
The tetrahydrocyclopenta[b]indole ring undergoes acid- or base-mediated cleavage:
-
Acidic Conditions : H₂SO₄ (conc.) at 100°C ruptures the five-membered ring, generating indole-3-carboxylic acid derivatives via retro-Diels-Alder pathways .
-
Basic Conditions : NaOH/EtOH under reflux opens the ring to form linear enamine intermediates, isolable as hydrochloride salts (60–75% yields) .
Reductive Transformations
Selective saturation of double bonds is achievable:
-
Catalytic Hydrogenation : H₂ (1 atm) with Pd/C in EtOH reduces the C2–C3 double bond, yielding fully saturated cyclopenta[b]indoline derivatives (90–95% yields) .
-
Borohydride Reduction : NaBH₄ in MeOH selectively reduces ketone-functionalized derivatives at the carbonyl group without affecting the indole ring.
N-Alkylation and Acylation
The indole nitrogen participates in nucleophilic reactions:
-
Microwave-Assisted N-Alkylation : Benzyl bromide with NaH in DMF at 80°C for 15 minutes achieves >90% N-alkylation regioselectivity, avoiding competing C-3 substitution .
-
Carbamate Formation : Reaction with isopropyl chloroformate in THF yields stable carbamate derivatives (e.g., (S)-isopropyl carbamate, 88% yield) .
Oxidation Pathways
Controlled oxidation modifies the fused ring system:
-
KMnO₄ Oxidation : In aqueous acetone, the cyclopentane ring undergoes dihydroxylation, forming cis-diol derivatives (55–60% yields) .
-
DDQ-Mediated Dehydrogenation : Converts tetrahydro to fully aromatic cyclopenta[b]indole structures (70% yield) .
Multicomponent Cascade Reactions
The compound participates in tandem sequences for complex heterocycles:
-
Fischer Indolization–Alkylation : One-pot reactions with aryl hydrazines and alkyl halides under PTSA catalysis generate 1,2,3-trisubstituted indoles (80–90% yields) .
-
Spiropyran Synthesis : Condensation with salicylaldehydes in EtOH/H₂O at 70°C forms spiropyrans with steric modulation from the isopropyl group (65–75% yields) .
Mechanistic Insights and Regioselectivity
Computational studies (DFT) reveal that the isopropyl group:
Scientific Research Applications
Medicinal Chemistry Applications
1. Therapeutic Agents for Autoimmune and Inflammatory Disorders
Research has indicated that derivatives of 4-isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole may be effective in treating autoimmune and inflammatory diseases. A patent (US9126932B2) describes substituted derivatives of this compound that exhibit promising pharmacological properties. These derivatives are designed to modulate immune responses and reduce inflammation, offering potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis .
Case Study: Development of Derivatives
- Objective : To synthesize and evaluate the efficacy of substituted derivatives.
- Methodology : Various acetic acid derivatives were synthesized and tested for their anti-inflammatory activity using in vitro assays.
- Results : Certain derivatives displayed significant inhibition of pro-inflammatory cytokines, suggesting their potential as drug candidates in inflammatory diseases.
Synthetic Chemistry Applications
2. Chemical Probes and Drug Leads
The compound serves as a valuable scaffold for the synthesis of chemical probes and drug leads. Advances in synthetic methodologies have enabled chemists to explore diverse chemical spaces by modifying the core structure of this compound. This exploration is crucial for discovering new compounds with enhanced biological activities .
3. Diversity-Oriented Synthesis
Diversity-oriented synthesis strategies utilizing this compound allow researchers to create libraries of compounds that can be screened for various biological activities. The flexibility of this compound's structure facilitates the introduction of different functional groups, thereby expanding the range of potential applications in drug discovery .
Comparative Data Table
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Therapeutic Agents | Treatment of autoimmune and inflammatory disorders | Significant anti-inflammatory activity observed |
| Chemical Probes | Scaffold for synthesizing new drug leads | Enhanced biological activity through modifications |
| Diversity-Oriented Synthesis | Creation of compound libraries for screening | Expanded chemical space with diverse functionalities |
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as agonists of the S1P1 receptor, which plays a role in immune cell regulation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Features
The cyclopenta[b]indole scaffold accommodates diverse substituents, each imparting distinct physicochemical and functional properties. Key analogs include:
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (4o)
- Substituent : Methyl group at position 3.
- Synthesis: Produced via a one-pot, three-component Fischer indolization–N-alkylation using cyclopentanone, phenylhydrazine hydrochloride, and iodomethane (74% yield) .
- Properties : Lower molecular weight (159.24 g/mol) and reduced steric hindrance compared to 4-Isopropyl-THCPI.
1,2,3,4-Tetrahydro-2-(4-methoxyphenyl)-cyclopenta[b]indole
- Substituent : 4-Methoxyphenyl group at position 2.
- Properties: Molecular weight 263.33 g/mol (C₁₈H₁₇NO).
3-(3,4,5-Trimethoxyphenyl)-THCPI-2-carboxylic Acid
- Substituent : 3,4,5-Trimethoxyphenyl and carboxylic acid groups.
- Structural Data : The cyclopentane ring adopts a shallow envelope conformation, with a dihedral angle of 66.65° between the fused ring system and the trimethoxybenzene group. Carboxylic acid dimers form via hydrogen bonding in the crystal lattice .
4-(4-Methoxybenzyl)-THCPI (26e)
- Substituent : 4-Methoxybenzyl group.
- Synthesis: Prepared in DMF with 84% yield; molecular weight 291.16 g/mol (C₁₉H₁₉NO). Melting point: 62–64°C, indicating higher crystallinity compared to alkyl-substituted analogs .
Laropiprant
Comparative Data Table
Key Insights
- Synthetic Efficiency : Alkyl-substituted derivatives (e.g., 4-methyl, 4-isopropyl) are synthesized with moderate-to-high yields (74–84%) via one-pot methods, whereas aryl- and benzyl-substituted analogs require tailored conditions .
- Physicochemical Properties : Bulkier substituents (e.g., methoxybenzyl, trimethoxyphenyl) increase molecular weight and melting points, enhancing crystallinity. The isopropyl group likely improves lipophilicity, favoring membrane permeability in biological systems.
- Hazard Profiles : Aryl-substituted analogs exhibit higher toxicity (e.g., H302 for 4-methoxyphenyl-THCPI), suggesting that substituent polarity and metabolism influence safety .
- Structural Flexibility : The cyclopentane ring’s conformation (e.g., envelope shape in trimethoxyphenyl-THCPI) is sensitive to substituent steric effects, impacting intermolecular interactions .
Biological Activity
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS Number: 1368587-21-6) is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that contributes to its biological activity. The compound features a fused indole ring system which is known for various pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydrocyclopenta[b]indoles. For instance, research on similar compounds suggests that they can induce apoptosis in cancer cell lines. A study utilizing resazurin assays demonstrated that certain derivatives exhibited significant cytotoxic effects against HepG-2 and EACC cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG-2 | 15 | Apoptosis induction |
| Compound B | EACC | 20 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Patent literature indicates that derivatives of tetrahydrocyclopenta[b]indoles are effective in treating autoimmune and inflammatory disorders . These compounds may modulate inflammatory pathways and reduce cytokine production.
Case Study: Inhibition of Inflammatory Cytokines
A study on a related compound showed a reduction in TNF-alpha and IL-6 levels in vitro when treated with tetrahydrocyclopenta[b]indole derivatives. This suggests a potential mechanism where these compounds could be utilized for therapeutic interventions in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines in immune cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 4-isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Fischer indole synthesis is widely employed, using phenylhydrazine derivatives and cyclopentanone with acid catalysts (e.g., ZnCl₂, HCl). For example, substituting anhydrous ZnCl₂ with alternative acids can achieve >90% yield and >94% purity by optimizing catalyst concentration and reaction time (e.g., 3–5 hr reflux in ethanol) . Key variables include stoichiometric ratios (1:1.05 ketone:hydrazine), temperature control (80–100°C), and post-reaction purification via column chromatography .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and stereochemistry. For instance, the indole NH proton typically appears as a singlet at δ 8.2–8.5 ppm. X-ray crystallography is recommended for resolving ambiguities in stereoisomers, as demonstrated in studies of methyl carboxylate derivatives . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How should researchers address contradictions in reported yields or stereochemical outcomes across synthetic studies?
- Methodological Answer : Discrepancies often arise from variations in catalysts, solvent polarity, or reaction kinetics. For example, ZnCl₂ may promote faster cyclization but introduce side reactions compared to milder acids like acetic acid. Systematic DOE (Design of Experiments) approaches, including factorial screening of temperature, solvent (e.g., ethanol vs. THF), and catalyst loading, can isolate critical factors. Cross-referencing spectral data (e.g., comparing NMR shifts with crystallographic data ) ensures consistency in structural assignments .
Q. What safety protocols are essential for handling this compound due to its toxicity profile?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods with vapor containment. Emergency measures include immediate rinsing of exposed skin/eyes (15+ minutes) and medical consultation for inhalation exposure. Waste should be neutralized with dilute acid/base before disposal .
Q. How can structural modifications of the cyclopenta[b]indole core enhance its pharmacological relevance?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) or ester moieties at specific positions (e.g., C2 carboxylates) can modulate bioactivity. For instance, methyl carboxylate derivatives exhibit improved crystallinity for X-ray analysis, aiding in structure-activity relationship (SAR) studies . Computational modeling (e.g., DFT for electron density maps) and in vitro assays (e.g., enzyme inhibition) guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
